molecular formula C17H12N2O6 B2904852 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate CAS No. 321979-01-5

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate

Cat. No. B2904852
CAS RN: 321979-01-5
M. Wt: 340.291
InChI Key: DYLWDTRRBLOKCY-UHFFFAOYSA-N
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Description

Isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities . They are neutral and hydrophobic, so they can pass through the living membrane in vivo .


Synthesis Analysis

A series of new γ-aminobutyric acid (GABA) derivatives was obtained from 4- (1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines by using DCC as a coupling reagent . The compound was synthesized by treating GABA and phthalimide at high temperature under anhydrous conditions .


Molecular Structure Analysis

The chemical structures of the compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .


Chemical Reactions Analysis

The phthalimide derivatives were synthesized from phthalic anhydride and 2- (2-methyl-4-oxoquinazolin-3 (4 H )-yl)acetohydrazide or thiophene-2-carbohydrazide .


Physical And Chemical Properties Analysis

The crystal structure of the salt was determined to be triclinic .

Scientific Research Applications

Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in pharmaceutical synthesis . They have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helping in developing new useful derivatives .

Herbicides

These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for controlling unwanted plant growth.

Colorants and Dyes

N-isoindoline-1,3-dione heterocycles have been used in the production of colorants and dyes . Their ability to produce a wide range of colors makes them valuable in this industry.

Polymer Additives

These compounds have been used as additives in polymers . They can enhance the properties of polymers, making them more durable, flexible, or resistant to certain conditions.

Organic Synthesis

N-isoindoline-1,3-dione heterocycles play a crucial role in organic synthesis . They can act as building blocks in the synthesis of complex organic molecules.

Photochromic Materials

These compounds have found applications in the development of photochromic materials . These are materials that change color in response to light exposure.

Antiviral Agents

Indole derivatives, which are structurally similar to N-isoindoline-1,3-dione heterocycles, have shown potential as antiviral agents . They have been found to inhibit the replication of certain viruses.

Anticancer Agents

Indole derivatives have also shown potential as anticancer agents . They have been found to inhibit the growth of certain cancer cells.

Safety and Hazards

The compounds exhibited lesser neurotoxicity compared with the standard drug .

properties

IUPAC Name

[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6/c1-2-14(20)25-11-6-3-5-10(9-11)18-16(21)12-7-4-8-13(19(23)24)15(12)17(18)22/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLWDTRRBLOKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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